2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride
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Overview
Description
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs2CO3) to yield 2-aryl-5-alkyl-substituted oxazoles . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form 5-aryloxazoles .
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient catalytic systems. For example, the use of magnetic nanocatalysts has been explored for the synthesis of oxazole derivatives, providing an eco-friendly and efficient approach .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amino-substituted oxazoles.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or oxygen atoms within the ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, iodine for oxidation, and nickel catalysts for cyclization . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism by which 2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Oxazoles: These compounds share a similar oxazole ring structure but differ in the substitution pattern.
Uniqueness
2-Amino-1,3-oxazole-5-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H5ClN2O2 |
---|---|
Molecular Weight |
148.55 g/mol |
IUPAC Name |
2-amino-1,3-oxazole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2O2.ClH/c5-4-6-1-3(2-7)8-4;/h1-2H,(H2,5,6);1H |
InChI Key |
CBPQIGPWXVHEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)N)C=O.Cl |
Origin of Product |
United States |
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